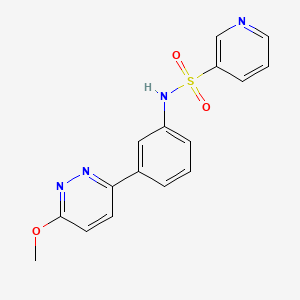
N-(3-(6-methoxypyridazin-3-yl)phenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinyl, phenyl, and pyridine rings, along with the sulfonamide group. The methoxy group would be attached to the pyridazinyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the methoxy group might undergo reactions typical of ethers, while the sulfonamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of the polar sulfonamide group might enhance its solubility in polar solvents .Scientific Research Applications
Structural Analysis and Drug Design
A study conducted by Basak, Mazumdar, and Chaudhuri (1987) focused on the crystal structure of a sulfamethoxypyridazine derivative, providing insights into the molecular geometry and conformation of sulfonamides. This research is pivotal for understanding the drug's mechanism of action at the molecular level, particularly its antibacterial properties through the inhibition of the dihydropteroate synthase enzyme. Such structural analyses are crucial for the design of new drugs with enhanced efficacy and reduced side effects (A. K. Basak, S. Mazumdar, & S. Chaudhuri, 1987).
Antimicrobial Activity
Research on the synthesis of sulfonamides, including those with pyridazinyl and pyrimidine nuclei, has shown promising antitubercular activity in vitro. Such studies, like the one by Desideri et al. (1980), highlight the potential of sulfonamides in developing long-acting drugs for tuberculosis, leveraging their broad-spectrum antimicrobial capabilities. These compounds' ability to act against various microbial strains underlines their significance in addressing antibiotic resistance (N. Desideri, F. Manna, M. L. Stein, F. Arena, E. Luraschi, & E. Cifra, 1980).
Anticancer Research
Modification of sulfonamide compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to include alkylurea groups, has been explored for anticancer applications. Wang et al. (2015) demonstrated that such modifications could retain antiproliferative activity against various cancer cell lines while reducing toxicity. This suggests a potential pathway for developing more effective and safer anticancer agents (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, & San-qi Zhang, 2015).
Herbicidal Applications
In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been identified for their herbicidal activity. Moran (2003) discussed the synthesis of such compounds and their efficacy in controlling a broad spectrum of vegetation at low application rates. This research opens up new avenues for developing environmentally friendly herbicides that are effective in managing weed growth without adversely affecting the crops or the soil (M. Moran, 2003).
Environmental and Analytical Chemistry
Sulfonamides, including sulfamethoxypyridazine, undergo photodegradation in aquatic environments, a process influenced by dissolved inorganic matter and hydroxyl radicals. Shah and Hao (2017) investigated the photodegradation mechanisms of sulfamethoxypyridazine, providing valuable insights into its environmental fate and the role of water constituents in its degradation. Such studies are crucial for assessing the environmental impact of sulfonamide antibiotics and developing strategies to mitigate their persistence in water bodies (S. Shah & C. Hao, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16-8-7-15(18-19-16)12-4-2-5-13(10-12)20-24(21,22)14-6-3-9-17-11-14/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIZARSRFUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)

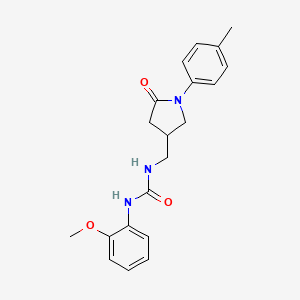
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B2665822.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2665823.png)
![2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2665824.png)
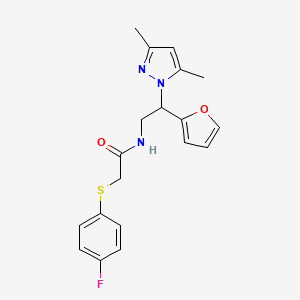
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)
![(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride](/img/structure/B2665831.png)
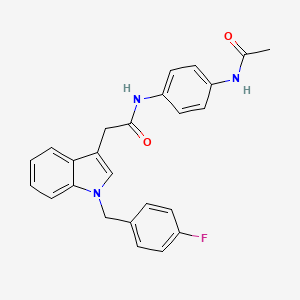
![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2665834.png)
![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)
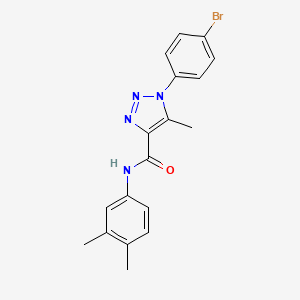
![N-[[(2R,4R)-1-[6-(Dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2665840.png)